molecular formula C8H18N2 B8553393 N'-Butyl-N,N-dimethyl-acetamidine

N'-Butyl-N,N-dimethyl-acetamidine

Cat. No.: B8553393
M. Wt: 142.24 g/mol
InChI Key: REZNJZLSBOFZPX-UHFFFAOYSA-N
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Description

N'-Butyl-N,N-dimethyl-acetamidine is a substituted acetamidine derivative characterized by a central amidine group (-C(=NH)-) flanked by two methyl groups and a butyl substituent. Its molecular formula is inferred as C₈H₁₇N₂, with an estimated molecular weight of 141.24 g/mol (calculated based on structural analogs) . While specific CAS registry data for this compound is inconsistent in the provided evidence (e.g., lists a molecular weight of 2293.71, likely erroneous), regulatory documents () confirm the existence of related N,N-dimethylacetamidine derivatives (e.g., CAS 2909-14-0 for N,N-Dimethylacetamidine).

Amidines like this compound are critical in organic synthesis, catalysis, and pharmaceuticals due to their strong basicity and chelating properties. Structural variations in the substituents (alkyl, aryl, or heteroatom groups) significantly influence their chemical behavior and applications.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N'-butyl-N,N-dimethylethanimidamide

InChI

InChI=1S/C8H18N2/c1-5-6-7-9-8(2)10(3)4/h5-7H2,1-4H3

InChI Key

REZNJZLSBOFZPX-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares N'-Butyl-N,N-dimethyl-acetamidine with structurally related amidines:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R₁, R₂, R₃) CAS Number Key Features
This compound C₈H₁₇N₂ (inferred) 141.24 (calculated) R₁=R₂=CH₃; R₃=Butyl Not explicitly listed (see Note 1) High lipophilicity due to butyl chain
N,N-Dimethylacetamidine C₄H₁₀N₂ 86.14 R₁=R₂=CH₃; R₃=H 2909-14-0 Simplicity; used as a ligand or base
N'-tert-Butyl-N,N-dimethylformamidine C₇H₁₆N₂ 128.22 R₁=R₂=CH₃; R₃=tert-Butyl 23314-06-9 Steric hindrance from branched alkyl
N,N-Dimethyl-2-phenyl-N'-propyl-acetamidine C₁₃H₂₀N₂ 204.31 R₁=R₂=CH₃; R₃=Propyl; Ar=Ph N/A Aromaticity enhances π-π interactions
N'-(3-fluoro-phenyl)-N,N-dimethyl-acetamidine C₁₀H₁₃FN₂ 180.22 R₁=R₂=CH₃; R₃=3-F-Ph N/A Fluorine substituent increases electronegativity

Physicochemical Properties

  • Lipophilicity : The butyl chain in this compound enhances lipophilicity compared to shorter-chain analogs like N,N-Dimethylacetamidine . This property is critical for membrane permeability in pharmaceutical applications.
  • Basicity : Amidines are highly basic due to the resonance-stabilized amidinium ion. Substituents like tert-butyl (in N'-tert-Butyl-N,N-dimethylformamidine) introduce steric effects that may reduce nucleophilicity .
  • Thermal Stability : Aryl-substituted derivatives (e.g., N'-(3-fluoro-phenyl)-N,N-dimethyl-acetamidine) exhibit higher thermal stability due to aromatic conjugation, whereas alkyl-substituted variants may have lower melting points .

Notes and Discrepancies

Data Reliability : The molecular weight of this compound in (2293.71 g/mol) is inconsistent with structural analogs and likely erroneous. Calculations based on the formula C₈H₁₇N₂ yield ~141.24 g/mol.

Synthetic Pathways : Amidines are typically synthesized via condensation of nitriles with amines or via Pinner reactions. Substituent choice (alkyl vs. aryl) dictates reaction conditions and yields.

Research Gaps : Detailed spectroscopic data (NMR, IR) and thermodynamic properties (pKa, solubility) for this compound are absent in the provided evidence, necessitating further experimental validation.

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